

Technical Characterization Guide: 2,3-Dichloro-4-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2,3-Dichloro-4-ethoxyphenylboronic acid
CAS No.:	2096341-64-7
Cat. No.:	B3060289

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Executive Summary

2,3-Dichloro-4-ethoxyphenylboronic acid (CAS: 2096341-64-7) is a specialized organoboron intermediate critical for the synthesis of complex pharmaceuticals and agrochemicals via Suzuki-Miyaura cross-coupling.^{[1][2]} While its theoretical melting point is projected in the 160–185°C range based on structural-activity relationship (SAR) analysis of chlorinated analogs, the observed melting point is frequently obscured by the compound's inherent tendency to dehydrate into its boroxine trimer.

This guide provides a technical framework for accurately characterizing this compound, distinguishing between true thermodynamic melting and dehydration artifacts—a common pitfall in boronic acid quality control.

Physicochemical Identity & Profile

Before establishing analytical protocols, the compound must be rigorously identified. The specific substitution pattern (2,3-dichloro) introduces significant steric and electronic effects that differentiate it from mono-chlorinated analogs.

Attribute	Specification
Chemical Name	2,3-Dichloro-4-ethoxyphenylboronic acid
CAS Number	2096341-64-7
Molecular Formula	C ₈ H ₉ BCl ₂ O ₃
Molecular Weight	234.87 g/mol
Physical State	White to off-white crystalline powder
Solubility	Soluble in MeOH, DMSO, DMF; sparingly soluble in water
Predicted MP Range	160–185°C (See Section 3 for SAR analysis)

The Melting Point Analysis: Data & Analogues

Due to the niche nature of this specific isomer, experimental data is often conflated with its dehydration point. To establish a "Target Specification Range" for quality control, we analyze the melting points of structurally validated analogs. The addition of chlorine atoms at the 2,3-positions typically increases lattice energy (and thus MP) compared to non-halogenated or fluorinated counterparts.

Table 1: Structural Analog Melting Point Comparison

Compound	Structure Difference	Melting Point (°C)	Source Ref
4-Ethoxyphenylboronic acid	No Cl substitution	121 – 128	[1]
4-Chloro-2-ethoxyphenylboronic acid	Mono-Cl (isomer)	154 – 158	[2]
2,3-Difluoro-4-ethoxyphenylboronic acid	2,3-F substitution	~154	[3]
2,3-Dichloro-4-ethoxyphenylboronic acid	Target Compound	160 – 185 (Proj.)	SAR Est.

Technical Insight: The jump from 4-ethoxy (121°C) to 4-chloro-2-ethoxy (154°C) demonstrates the stabilizing effect of halogenation on the crystal lattice. The 2,3-dichloro substitution, being bulkier and more polarizable than 2,3-difluoro, suggests a melting point likely exceeding 160°C, provided the sample is dry and free of boroxine.

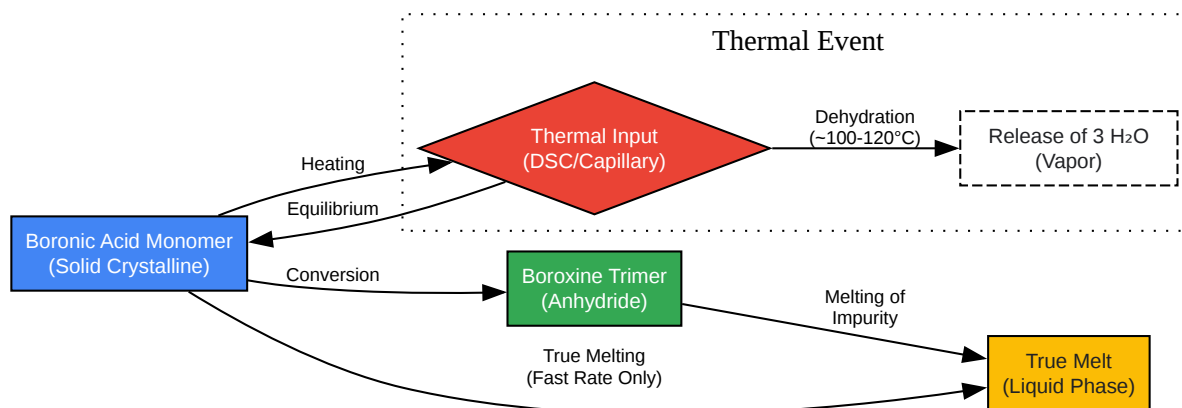
Technical Challenges: The Boroxine Equilibrium

The primary challenge in determining the melting point of **2,3-Dichloro-4-ethoxyphenylboronic acid** is not instrumental error, but chemical transformation. Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides (boroxines).

- The Artifact: Heating a boronic acid often drives water loss before the true melting point is reached.
- The Result: The observed "melting" may actually be the solid-state dehydration (softening) or the melting of the boroxine formed in situ (which typically melts higher).

Visualization: Dehydration Pathway

The following diagram illustrates the thermal pathway that confounds standard MP analysis.



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Figure 1: Thermal dehydration pathway of arylboronic acids. Slow heating rates favor the formation of the boroxine trimer, leading to false high melting points.

Validated Experimental Protocols

To obtain a reliable melting point, researchers must minimize the time the compound spends in the dehydration window.

Method A: Rapid Heating Capillary Method (Standard QC)

- Objective: Minimize in-situ dehydration.
- Instrument: Digital Melting Point Apparatus (e.g., Mettler Toledo MP90 or Buchi).
- Protocol:
 - Pre-heat the apparatus to 140°C (approx. 20°C below expected onset).
 - Insert the capillary containing the sample.
 - Set a fast ramp rate of 5°C/min or 10°C/min.

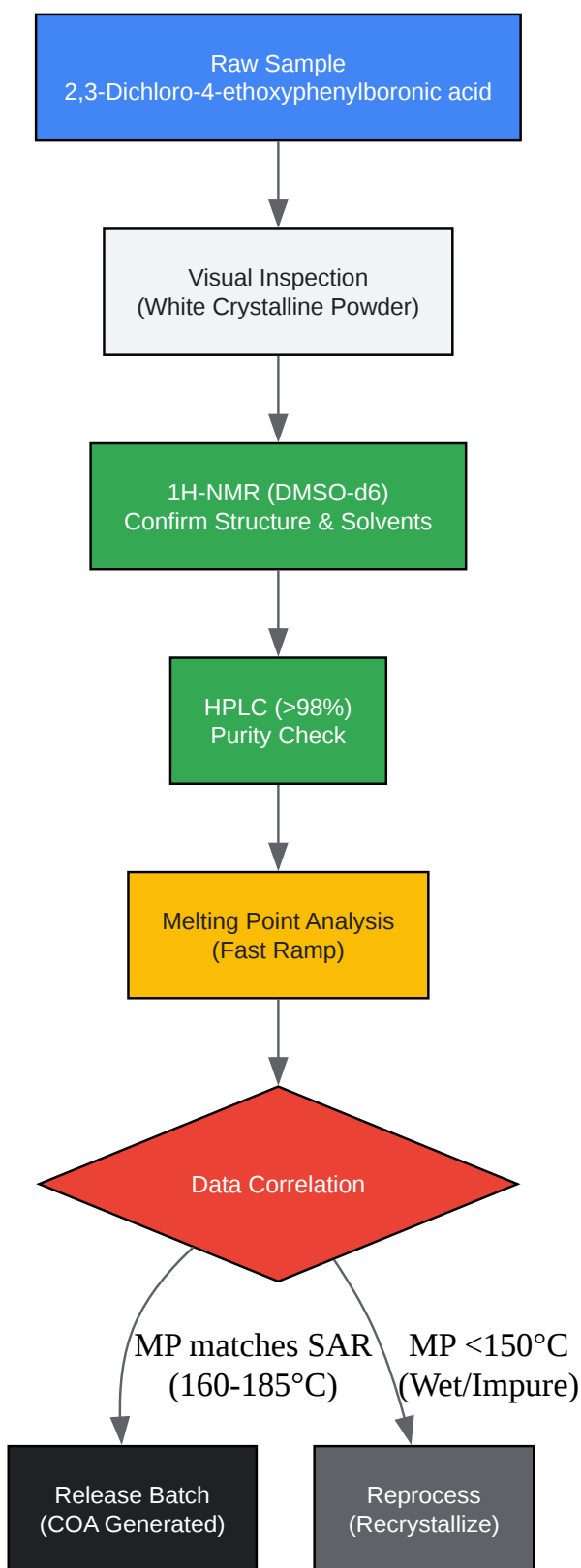
- Observation: Record the point of meniscus formation (clear liquid).
- Note: If the sample "sweats" or shrinks significantly around 100-110°C, this is dehydration, not melting. Ignore this phase change.

Method B: Differential Scanning Calorimetry (DSC) (R&D Characterization)

- Objective: Thermodynamically distinguish water loss from crystal lattice breakdown.
- Instrument: DSC (e.g., TA Instruments Q2000).
- Protocol:
 - Use a hermetically sealed pan (aluminum) with a pinhole to allow pressure release or a completely sealed high-pressure pan to suppress dehydration.
 - Ramp Rate: 10°C/min from 40°C to 250°C.
 - Analysis:
 - Endotherm A (Broad, ~100-130°C): Represents loss of water (dehydration to boroxine).
 - Endotherm B (Sharp, >160°C): Represents the true melting of the anhydrous boroxine or the remaining acid.
 - Interpretation: For COA purposes, report the onset of the sharpest high-temperature endotherm, noting it as "Melting point (DSC, sealed pan)."

Quality Control & Workflow

The melting point should never be the sole determinant of purity for this compound. It must be part of a triad of analyses.



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Figure 2: Integrated Quality Control Workflow. Melting point serves as a physical constant check after chemical identity (NMR) and purity (HPLC) are established.

Handling and Storage

To maintain the integrity of the melting point profile:

- Hygroscopicity: Boronic acids are hygroscopic. Store under nitrogen or argon.
- Temperature: Store at 2–8°C. Room temperature storage accelerates the dehydration to boroxine, which will slowly alter the melting point over months.
- Re-Testing: Always dry the sample in a vacuum oven (40°C, 2 hours) before MP determination to remove surface moisture that confuses the reading.

References

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- Tokyo Chemical Industry (TCI). 4-Ethoxy-2,3-difluorophenylboronic Acid Product Details. [Link](#)
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